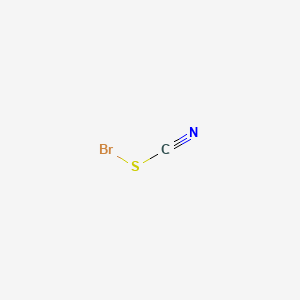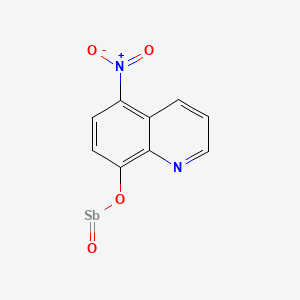![molecular formula C14H13NO4 B14695414 2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol CAS No. 34636-43-6](/img/structure/B14695414.png)
2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol typically involves a multi-step process. One common method includes the nitration of 2-[(2-Hydroxy-5-methylphenyl)methyl]phenol. The reaction conditions often involve the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Post-reaction, the product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (R-X) or acyl chlorides (R-COCl) are used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Ethers or esters
Aplicaciones Científicas De Investigación
2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-methylbenzophenone
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
- 2-Hydroxy-4-methylbenzophenone
Uniqueness
2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
34636-43-6 |
|---|---|
Fórmula molecular |
C14H13NO4 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-5-nitrophenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C14H13NO4/c1-9-2-4-13(16)10(6-9)7-11-8-12(15(18)19)3-5-14(11)17/h2-6,8,16-17H,7H2,1H3 |
Clave InChI |
CMKWNYRBKWGWRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)

![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
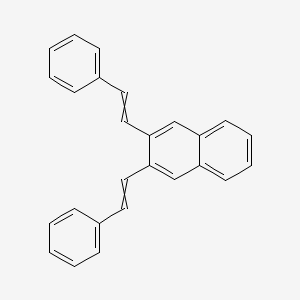
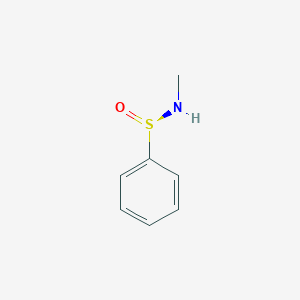

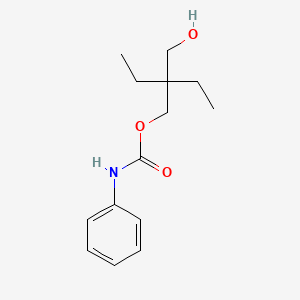
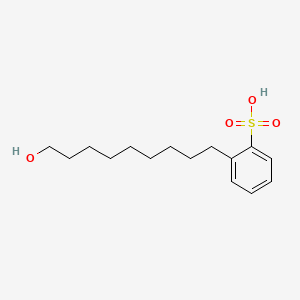



methanone](/img/structure/B14695403.png)
